7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one A metabolite of Aripiprazole
Brand Name: Vulcanchem
CAS No.: 120004-79-7
VCID: VC0194371
InChI: InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
SMILES: C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Molecular Formula: C13H16ClN2O
Molecular Weight: 253.72 g/mol

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one

CAS No.: 120004-79-7

Impurities

VCID: VC0194371

Molecular Formula: C13H16ClN2O

Molecular Weight: 253.72 g/mol

Purity: > 95%

7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one - 120004-79-7

CAS No. 120004-79-7
Product Name 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Molecular Formula C13H16ClN2O
Molecular Weight 253.72 g/mol
IUPAC Name 7-(4-chlorobutoxy)-3,4-dihydro-1H-quinolin-2-one
Standard InChI InChI=1S/C13H16ClNO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)
Standard InChIKey SRMLSNBGMDJSJH-UHFFFAOYSA-N
SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)OCCCCCl
Appearance Solid powder
Description A metabolite of Aripiprazole
Purity > 95%
Quantity Milligrams-Grams
Synonyms 3,4-Dihydro-7-(4-chlorobutoxy)-2(1H)-Quinolinone
PubChem Compound 10467467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator